2-(Azetidin-1-yl)-5-fluorobenzonitrile
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Overview
Description
2-(Azetidin-1-yl)-5-fluorobenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-fluorobenzonitrile typically involves the reaction of 5-fluorobenzonitrile with azetidine. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile and attacks the electrophilic carbon of the 5-fluorobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-5-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its antimicrobial and anticancer activities.
5-Fluorobenzonitrile: Used as a precursor in the synthesis of various fluorinated compounds.
Uniqueness
2-(Azetidin-1-yl)-5-fluorobenzonitrile is unique due to the combination of the azetidine ring and the fluorobenzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI Key |
YVDQLVOWNRWKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
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